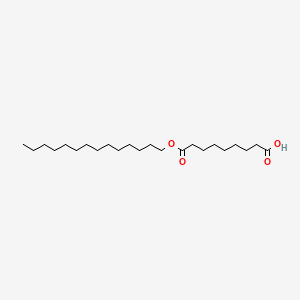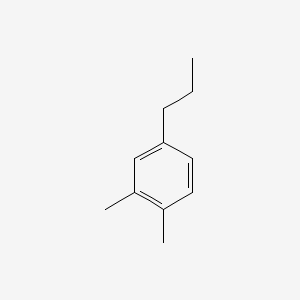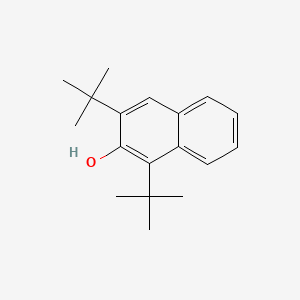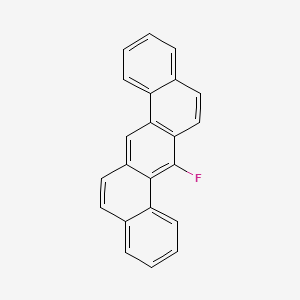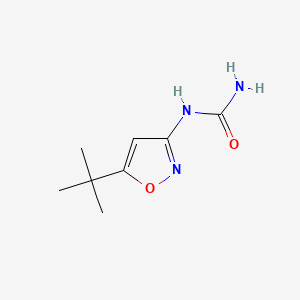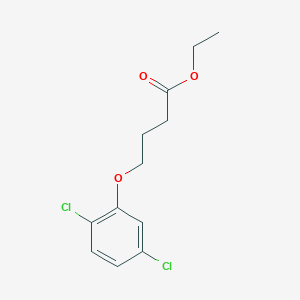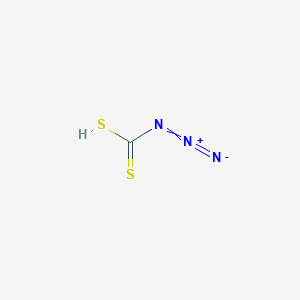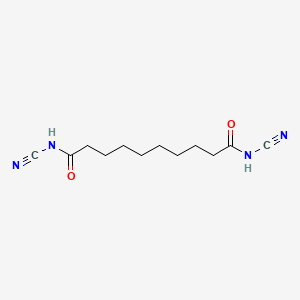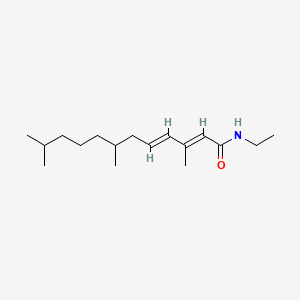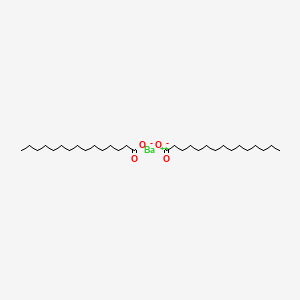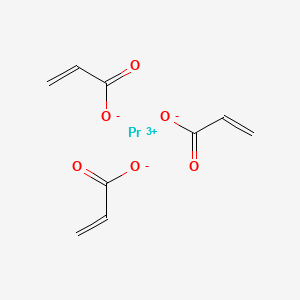
Praseodymium(3+) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(3+) acrylate is a coordination compound formed by the interaction of praseodymium ions in the +3 oxidation state with acrylate ions. Praseodymium is a rare earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties . Acrylate ions are derived from acrylic acid, a widely used monomer in the production of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
Praseodymium(3+) acrylate can be synthesized through the reaction of praseodymium(III) chloride with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the praseodymium(III) chloride being dissolved in water and then mixed with a solution of sodium acrylate. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium(III) chloride and sodium acrylate, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions
Praseodymium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to praseodymium(IV) under specific conditions.
Reduction: The praseodymium(3+) ion can be reduced to praseodymium(II) in the presence of strong reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Praseodymium(IV) compounds.
Reduction: Praseodymium(II) compounds.
Substitution: New coordination compounds with different ligands.
科学研究应用
Praseodymium(3+) acrylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of praseodymium-based materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as praseodymium-doped polymers and resins for optical and electronic applications
作用机制
The mechanism of action of praseodymium(3+) acrylate involves its interaction with molecular targets through coordination chemistry. The praseodymium(3+) ion can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. These interactions can affect the compound’s reactivity, solubility, and other physicochemical properties .
相似化合物的比较
Similar Compounds
Praseodymium(3+) acetate: Another coordination compound with praseodymium in the +3 oxidation state, but with acetate ligands instead of acrylate.
Praseodymium(3+) chloride: A simple salt of praseodymium in the +3 oxidation state, used as a starting material for various praseodymium compounds.
Uniqueness
Praseodymium(3+) acrylate is unique due to the presence of acrylate ligands, which impart specific properties such as enhanced reactivity and potential for polymerization. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of advanced materials and catalysts .
属性
CAS 编号 |
74512-57-5 |
|---|---|
分子式 |
C9H9O6Pr |
分子量 |
354.07 g/mol |
IUPAC 名称 |
praseodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Pr/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI 键 |
GJVPQZRXFFHPGI-UHFFFAOYSA-K |
规范 SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


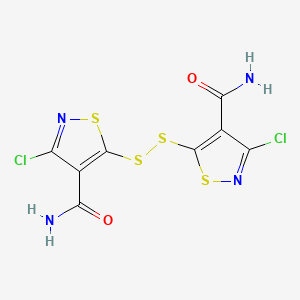
![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

